molecular formula C9H12ClN3 B15135450 5-(2-Chlorophenyl)pyrazolidin-3-amine

5-(2-Chlorophenyl)pyrazolidin-3-amine

Katalognummer: B15135450
Molekulargewicht: 197.66 g/mol
InChI-Schlüssel: HGOPSOJKULQSBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Chlorophenyl)pyrazolidin-3-amine is a chemical compound that belongs to the class of pyrazolidines. Pyrazolidines are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of a chlorophenyl group at the 5-position of the pyrazolidine ring imparts unique chemical and biological properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)pyrazolidin-3-amine typically involves the reaction of 2-chlorophenylhydrazine with an appropriate carbonyl compound. One common method is the condensation of 2-chlorophenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazolidine ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and environmentally benign reagents, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Chlorophenyl)pyrazolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(2-Chlorophenyl)pyrazolidin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2-Chlorophenyl)pyrazolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Chlorophenyl)pyrazolidin-3-amine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H12ClN3

Molekulargewicht

197.66 g/mol

IUPAC-Name

5-(2-chlorophenyl)pyrazolidin-3-amine

InChI

InChI=1S/C9H12ClN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-4,8-9,12-13H,5,11H2

InChI-Schlüssel

HGOPSOJKULQSBS-UHFFFAOYSA-N

Kanonische SMILES

C1C(NNC1N)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.